



Application Notes: In Vitro Cytotoxicity of Tribulus Saponins on Cancer Cell Lines

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Compound of Interest		
Compound Name:	Tribulosin	
Cat. No.:	B3029827	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tribulus terrestris L. is a plant that has been utilized in traditional medicine for its various purported health benefits. Its biological activities are largely attributed to a class of steroidal saponins. Among these, **Tribulosin** is a key constituent, although much of the existing anticancer research has been performed using whole extracts or saponin fractions from the plant rather than the isolated compound. These extracts have demonstrated significant cytotoxic, anti-proliferative, and apoptotic effects across a range of cancer cell lines.[1][2][3] The primary mechanisms of action involve the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, modulation of key signaling molecules like NF-kB, and cell cycle arrest.[4][5][6]

These application notes provide a summary of the reported cytotoxic activities and detailed protocols for assessing the in vitro efficacy of Tribulus terrestris saponins, which can be adapted for the study of pure **Tribulosin**.

Data Presentation: Cytotoxicity of Tribulus Terrestris Extracts

The following table summarizes the 50% inhibitory concentration (IC50) values of various Tribulus terrestris extracts on different cancer cell lines as reported in the literature.



Cell Line	Cancer Type	Extract / Compound Tested	IC50 Value (μg/mL)	Treatment Duration	Reference
MCF-7	Breast Cancer	Saponin fraction from leaves	28.32	Not Specified	[1]
MCF-7	Breast Cancer	Saponin fraction from seeds	41.23	Not Specified	[1]
LNCaP	Prostate Cancer	Hydroalcoholi c fruit extract	0.3	24-48 hours	[2]
HT-29	Colon Cancer	Hydroalcoholi c fruit extract	7.1	24-48 hours	[2]
HepG2	Liver Cancer	Aqueous extract	Not specified, showed dose- dependent inhibition	Not Specified	[4][7]
Ovcar3	Ovarian Carcinoma	Aqueous extract (commercial sample 1)	157.0	24 hours	[8][9]
Hepa1c1c7	Murine Hepatoma	Aqueous extract (commercial sample 1)	38.2	24 hours	[8][9]
L929	Normal Fibroblast	Aqueous extract (commercial sample 1)	7.4	24 hours	[8][9]
HSkMC	Normal Fibroblast-	Hydroalcoholi c fruit extract	8.7	24-48 hours	[2]







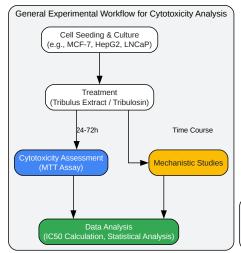
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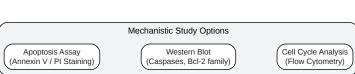
Note: The cytotoxicity can vary significantly based on the type of extract, geographical source of the plant, and the specific cell line used.[1][8] Notably, some extracts show higher toxicity towards normal cell lines compared to cancer cell lines, emphasizing the need for careful selectivity screening.[2][8][9]

Visualized Mechanisms and Workflows

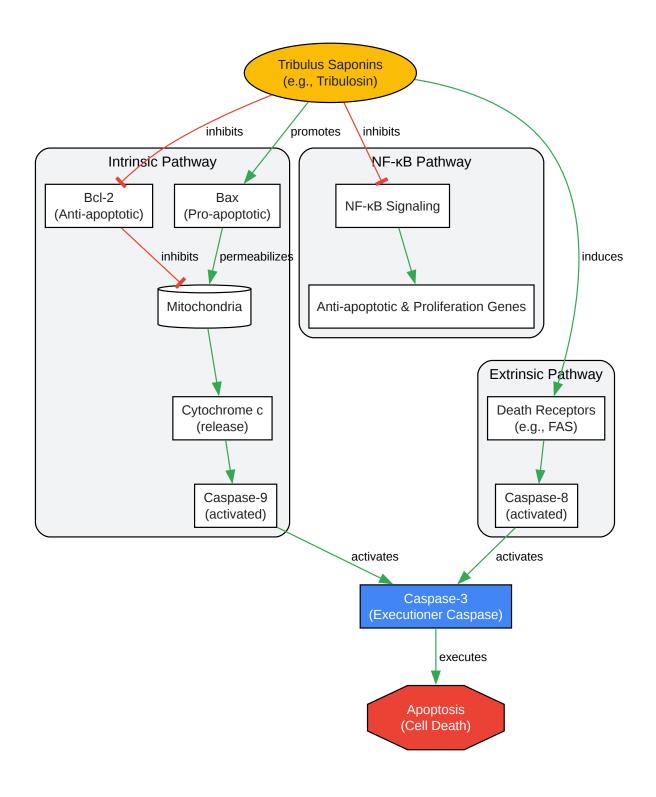
The following diagrams illustrate the proposed signaling pathways affected by Tribulus saponins and a general experimental workflow for their cytotoxic evaluation.











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